2-{8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine is a heterocyclic compound that contains both triazole and pyridine moieties. This compound is of interest in medicinal chemistry due to its potential pharmacological activities. The presence of the triazole ring often contributes to various biological activities, making it a valuable structure in drug design and development.
The compound can be synthesized through various methods, which typically involve the reaction of suitable precursors under controlled conditions. Detailed synthesis methods and structural analyses are documented in scientific literature, including studies focusing on structure-activity relationships and synthetic methodologies for related compounds.
This compound falls under the category of heterocyclic amines, specifically those containing both triazole and pyridine rings. These types of compounds are often explored for their biological properties and potential therapeutic applications.
The synthesis of 2-{8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine can be achieved through several synthetic routes. One common method involves the condensation of appropriate triazole and pyridine derivatives.
Technical Details:
For example, a method described in the literature involves heating a mixture of 8-methyl-[1,2,4]triazolo[4,3-a]pyridine with an ethyl amine derivative at elevated temperatures for several hours to yield the desired product .
The molecular formula is with a molecular weight of approximately 192.23 g/mol. The compound features a triazole ring fused to a pyridine ring, contributing to its unique chemical properties.
The compound can participate in various chemical reactions typical for amines and heterocycles:
Technical Details:
For instance, when reacted with an acid chloride, 2-{8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine can form an acylated product that may exhibit altered biological activity compared to the parent compound .
The mechanism of action for compounds like 2-{8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine typically involves interaction with specific biological targets such as enzymes or receptors.
Research indicates that similar compounds may act as inhibitors or modulators of certain enzymatic pathways or receptor systems. For example, they may interact with neurotransmitter receptors or kinases involved in signaling pathways critical for cellular functions .
The physical properties include:
Chemical properties include:
Relevant data from studies indicate that the compound exhibits moderate stability under acidic conditions but is more reactive in basic environments .
The primary applications of 2-{8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine lie within medicinal chemistry and pharmacology. Its potential uses include:
Research continues to explore its efficacy against various diseases and its role in drug discovery processes .
[1,2,4]Triazolo[4,3-a]pyridines serve as indispensable bioisosteres for purine nucleobases, enabling selective interactions with enzymes and receptors involved in nucleotide metabolism and signaling pathways. Their planar, electron-deficient π-system facilitates π-stacking interactions with aromatic residues in protein binding sites, while the triazole nitrogen atoms act as hydrogen bond acceptors or coordinate with metal ions in metalloenzyme active sites [6]. This dual functionality underpins the scaffold's appearance in compounds with varied bioactivities: antibacterial (e.g., triazolopyrazine derivatives with MIC values of 16–32 μg/mL against E. coli and S. aureus) [9], antiparasitic (triazolopyridazines with Cryptosporidium EC50 = 0.17 μM) [8], and antidiabetic agents (exemplified by DPP-IV inhibitor ABT-341) [2]. The scaffold's synthetic tractability allows for efficient derivatization via cyclocondensation, cross-coupling, or nucleophilic substitution, enabling rapid exploration of structure-activity relationships (SAR). Notably, C-3 functionalization—including the introduction of ethylamine spacers—significantly modulates target selectivity and pharmacokinetic properties while preserving the core's metabolic stability against cytochrome P450 oxidation [6] [10]. This positions triazolopyridines as "molecular chameleons" capable of bridging diverse chemical space in drug discovery.
The introduction of methyl groups at the C-8 position of [1,2,4]triazolo[4,3-a]pyridines induces profound electronic and steric effects that optimize ligand-target interactions. Methyl substitution at this position enhances lipophilicity (log P increase of ~0.5–1.0 unit), promoting membrane permeability and oral bioavailability—critical parameters for central nervous system (CNS)-active compounds [4] [7]. The 8-methyl group induces torsional effects that preferentially orient the C-3 pharmacophore toward target binding pockets, as evidenced by crystallographic studies of analogous systems [5]. This substitution pattern also mitigates hERG channel binding—a common cause of cardiotoxicity—by reducing basicity and limiting hydrophobic interactions with channel residues [8].
Table 1: Comparative Bioactivity of Triazolopyridine Substitution Patterns
Position | Substituent | Biological Activity | Potency Enhancement |
---|---|---|---|
C-8 | H | Baseline antimicrobial | Reference |
C-8 | Methyl | Antimicrobial | 2–4 fold vs unsubstituted [4] [9] |
C-8 | Phenyl | Kinase inhibition | Moderate (pIC50 ~7.2) [5] |
C-3 | H | Weak activity | Inactive in most assays |
C-3 | Methylamine | Antidiabetic | Moderate (DPP-IV IC50 = 50 nM) [2] |
C-3 | Ethylamine | Multitarget | Superior to methylamine [10] |
Specific derivatives like 8-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine (CAS# 4926-25-4, MW = 148.17 g/mol) demonstrate the scaffold's pharmaceutical potential [4]. The 8-methyl analogue of our target compound maintains a molecular weight below 300 Da—advantageous for blood-brain barrier penetration—while the methyl group's steric bulk prevents undesired metabolic oxidation at C-8. Quantum mechanical calculations indicate that 8-methyl substitution increases electron density at N-1 (by ~15%) and C-3 (by ~8%), enhancing hydrogen-bond donation and nucleophilic substitution potential at these sites [7].
The ethylamine spacer (-CH2-CH2-NH2) at C-3 represents a strategically optimized pharmacophore that balances conformational flexibility with target engagement efficiency. Compared to methylamine analogues, the additional methylene unit in ethylamine derivatives provides: (1) Enhanced rotational freedom (ΔG = -2.1 kcal/mol) for optimal orientation in enzyme active sites; (2) Extended reach to deep hydrophobic pockets (e.g., in p38 MAP kinase); and (3) Reduced pKa (predicted pKa = 9.2 vs. methylamine's 10.5), minimizing off-target cationic interactions [9] [10]. The protonatable amine serves as a cationic "anchor" forming salt bridges with aspartate/glutamate residues in targets like G-protein-coupled receptors (GPCRs) or aminergic transporters.
Table 2: Pharmacokinetic Comparison of C-3 Modifications in Triazolopyridines
C-3 Substituent | log D7.4 | pKa | hERG IC50 (μM) | Passive Permeability (10-6 cm/s) |
---|---|---|---|---|
-H | 1.8 | - | >50 | 25 |
-CH3 | 1.9 | - | >50 | 28 |
-CH2NH2 | 0.5 | 10.5 | 12 | 18 |
-CH2CH2NH2 | 0.9 | 9.2 | >30 | 35 |
-CH2CH2CH2NH2 | 1.2 | 9.8 | 8 | 30 |
Structurally similar compounds like 2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine (InChIKey: FKNUBXUNMZSEDM-UHFFFAOYSA-N) demonstrate the importance of the ethylamine tether for antimicrobial activity [10]. Molecular modeling suggests that derivatives bearing this motif adopt folded conformations that simultaneously engage both hydrogen-bond acceptors (triazole nitrogens) and donors (protonated amine) with complementary protein residues. In antidiabetic triazolopyrazines, ethylamine-containing derivatives like ABT-341 exhibit superior DPP-IV inhibition (IC50 < 10 nM) compared to bulkier N-substituted analogues due to optimal positioning in the S1 pocket [2] [9]. The ethylamine moiety also enhances water solubility (>5 mg/mL predicted) while maintaining moderate lipophilicity (clog P ~1.5), striking an optimal balance for oral absorption. These properties position 2-{8-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine as a promising lead for further optimization across therapeutic areas.
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1